molecular formula C21H29N3O B2749448 Disopyramide-d5 CAS No. 1309283-08-6

Disopyramide-d5

Cat. No. B2749448
CAS RN: 1309283-08-6
M. Wt: 344.514
InChI Key: UVTNFZQICZKOEM-HCNOYMLYSA-N
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Description

Disopyramide is a class 1A antiarrhythmic agent used to treat life-threatening ventricular arrhythmias . It is available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate .


Synthesis Analysis

The synthesis of Disopyramide phosphate has been discussed in detail in a video useful for B. Pharm, D. Pharm, M. Pharm, GATE and GPAT Students .


Molecular Structure Analysis

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da . The crystal structure analysis of pure Disopyramide revealed closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .


Chemical Reactions Analysis

Disopyramide is a class I antiarrhythmic agent, similar in action to quinidine, which is used to treat ventricular ectopic systoles .


Physical And Chemical Properties Analysis

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da .

Mechanism of Action

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .

Mode of Action

Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Biochemical Pathways

Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .

Pharmacokinetics

Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Result of Action

The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Safety and Hazards

Disopyramide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Disopyramide is used to treat a life-threatening heart rhythm problem called ventricular arrhythmia, including sustained ventricular tachycardia. This medicine is available only with your doctor’s prescription . The risks of taking the medicine must be weighed against the good it will do .

properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-HCNOYMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disopyramide-d5

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